molecular formula C11H10N2O2S B1460837 Methyl 2-amino-4-phenylthiazole-5-carboxylate CAS No. 893652-36-3

Methyl 2-amino-4-phenylthiazole-5-carboxylate

Cat. No.: B1460837
CAS No.: 893652-36-3
M. Wt: 234.28 g/mol
InChI Key: CEMUUPHRYZQKGV-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-phenylthiazole-5-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is known for its diverse biological activities and is often utilized in medicinal chemistry for its potential therapeutic properties .

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-4-phenylthiazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting or modifying its activity. Additionally, this compound can form complexes with metal ions, which can further affect its biochemical properties and interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or apoptosis.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the overall activity and effects of this compound, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-phenylthiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with methyl 4-phenyl-2-oxo-2H-chromene-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-amino-4-phenylthiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

    2-Amino-4-phenylthiazole: Shares the thiazole ring but lacks the carboxylate group.

    Methyl 2-amino-4-methylthiazole-5-carboxylate: Similar structure with a methyl group instead of a phenyl group.

Uniqueness: Methyl 2-amino-4-phenylthiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Biological Activity

Methyl 2-amino-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant antimicrobial and antiproliferative effects, making it a candidate for further pharmaceutical development. This article reviews the biological activities of this compound, synthesizing findings from various studies and providing insights into its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C9H10N2O2S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2\text{S} and a molecular weight of approximately 234.3 g/mol. The presence of the thiazole ring, along with the carboxylate and amino groups, plays a crucial role in its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, a study reported that derivatives of thiazole compounds demonstrated significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml for structurally similar compounds .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget PathogenMIC (µg/ml)
This compoundM. tuberculosis H37Rv0.06
Methyl 2-(bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabH enzyme0.95

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in liver carcinoma cell lines (HEPG2) with IC50 values derived from dose-response curves .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineCompoundIC50 (µM)
HEPG2This compound12
K562 (leukemia)Various thiazole derivatives0.06

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific biological targets within cells. Studies utilizing docking simulations suggest that the compound may bind to enzymes involved in metabolic pathways, such as fatty acid synthase (FAS), which is crucial for mycobacterial survival .

Case Studies

  • Antitubercular Activity : A study modified the structure of naturally occurring antibiotics to develop new derivatives based on the thiazole scaffold, leading to compounds with enhanced activity against M. tuberculosis . The findings support the potential of this compound as a template for developing novel antitubercular agents.
  • Antiviral Potential : The phenylthiazole framework has been explored for antiviral applications, particularly against flaviviruses. Research indicates that modifications to the thiazole structure can significantly enhance antiviral activity, suggesting a promising avenue for future investigations involving methyl 2-amino derivatives .

Properties

IUPAC Name

methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-10(14)9-8(13-11(12)16-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMUUPHRYZQKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652907
Record name Methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893652-36-3
Record name Methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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